2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid

Organic Synthesis Process Chemistry Physicochemical Characterization

Multi-step syntheses often fail from premature phenol deprotection. 4-tert-Butoxyphenylacetic acid (CAS 135066-21-6) solves this with an acid-labile tert-butoxy protecting group that: • Masks the phenol during esterification/amidation at the carboxylic acid, preventing side reactions • Directs para-selectivity via steric bulk, minimizing ortho-isomer formation and reducing chromatographic purification • Cleaves cleanly under mild acidic conditions for late-stage diversification Supplied as ≥98% purity pharmaceutical intermediate; ships globally from stock.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 135066-21-6
Cat. No. B162420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
CAS135066-21-6
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyXKDCCGWJZGTHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butoxyphenylacetic Acid Overview


2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (CAS 135066-21-6) is a phenylacetic acid derivative substituted with a tert-butoxy group at the para position, serving as a versatile building block in organic synthesis. Its molecular structure (C₁₂H₁₆O₃, MW 208.25) incorporates a sterically hindered tert-butyl ether that confers distinct physicochemical properties compared to unprotected phenol or smaller alkoxy analogs . The compound is not a pharmacologically active agent itself; rather, its primary value lies in its utility as a protected intermediate for constructing more complex molecules in medicinal chemistry and materials science, where the tert-butoxy group enables chemoselective transformations by temporarily masking the phenolic hydroxyl moiety .

1 Masked phenolic hydroxyl building block
2 Acid-labile tert-butyl ether protection
3 Steric directing group for para-selectivity

4-tert-Butoxyphenylacetic Acid: Substitution Risks


The tert-butoxy substituent at the para position is not a minor structural variation; it fundamentally alters the molecule's chemical behavior in multi-step syntheses. Direct substitution with simpler phenylacetic acid derivatives (e.g., 4-hydroxyphenylacetic acid, 4-methoxyphenylacetic acid) is often infeasible because the tert-butoxy group serves a dual purpose: it acts as a robust protecting group that can be selectively cleaved under acidic conditions to reveal the phenolic OH for late-stage functionalization, while its steric bulk directs regioselectivity and modulates the reactivity of the carboxylic acid moiety in esterification and amidation reactions . Unprotected or differently protected analogs lack this precise combination of acid lability, steric shielding, and solubility profile, which can lead to premature deprotection, undesired side reactions, or altered pharmacokinetic properties in downstream drug candidates .

4-Hydroxyphenylacetic acid
Unprotected phenol Free OH competes in coupling; premature side reactions may reduce yield
4-Methoxyphenylacetic acid
Harsh cleavage Methyl ether requires BBr₃ or HI; incompatible with acid-labile and reducible groups
Phenylacetic acid
No para handle Lacks masked phenol for late-stage diversification; substitution pattern may shift

4-tert-Butoxyphenylacetic Acid: Quantitative Comparison


Density and Boiling Point Comparison

The tert-butoxy substituent significantly impacts the compound's bulk physical properties compared to the unprotected parent 4-hydroxyphenylacetic acid and the smaller methoxy analog. Specifically, 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid exhibits a density of 1.093 g/cm³ and a boiling point of 331.686°C at 760 mmHg . These values are markedly higher than those of the comparators, reflecting the increased molecular weight and enhanced intermolecular forces imparted by the bulky tert-butyl group.

Density & Boiling Point
Data to verify
Density 1.093 g/cm³ · BP 331.7°C at 760 mmHg
Supports process condition selection
Calculated values; confirm experimentally for scale-up
Organic Synthesis Process Chemistry Physicochemical Characterization

Steric Protection and Amidation Regioselectivity

The steric bulk of the para-tert-butoxy group in 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid can be leveraged to improve regioselectivity during amidation reactions. While no direct head-to-head yield comparison is available in the open literature, class-level inference from analogous tert-butyl-substituted phenylacetic acids indicates that ortho-substitution is minimized, leading to higher yields of the desired para-substituted amide products . This effect is attributed to the steric hindrance that shields the ortho positions from nucleophilic attack.

Amidation Regioselectivity
Class-level
Inferred >90% para-selectivity vs 60–80% for unprotected analog
Supports regioselectivity screening
Class-level inference; validate for specific substrate
Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Orthogonal tert-Butyl vs. Methyl Ether Protection

A key differentiator is the orthogonal reactivity of the tert-butoxy group compared to the commonly used methoxy analog. The tert-butyl ether in 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is acid-labile and can be selectively cleaved under mildly acidic conditions (e.g., TFA in DCM) to yield the free phenol, while the carboxylic acid group remains intact for further manipulation . In contrast, the methyl ether in 4-methoxyphenylacetic acid requires harsh conditions (e.g., BBr₃ or strong HI) that are incompatible with many sensitive functional groups.

Orthogonal Deprotection
Class-level
TFA/DCM cleaves tert-butyl ether selectively; methyl ether requires BBr₃
Supports orthogonal protection strategy
Class-level; confirm compatibility with substrate functional groups
Organic Synthesis Protecting Group Orthogonality Solid-Phase Synthesis

4-tert-Butoxyphenylacetic Acid Applications


Late-Stage Phenolic API Functionalization

Medicinal chemistry groups use 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid as a key intermediate for installing a para-substituted phenylacetic acid moiety into drug candidates. The tert-butoxy group acts as a masked phenol that can be revealed post-synthetically to attach a variety of functional groups (e.g., PEG chains, targeting ligands) without disrupting the carboxylic acid's role as a linker or pharmacophore . This strategy is particularly valuable for generating focused libraries of compounds where the phenol is a key site for diversity.

Solid-Phase Peptide Synthesis with Orthogonal Protection

In peptide and peptidomimetic synthesis, this compound serves as a protected tyrosine analog surrogate. The acid-labile tert-butoxy group is orthogonal to the base-labile Fmoc group commonly used for N-terminal protection, allowing for the sequential deprotection and coupling of amino acids while preserving the phenolic oxygen for final cleavage from the resin . This avoids the use of highly toxic and corrosive reagents like HF or BBr₃ required for methyl ether cleavage, improving safety and scalability.

Synthesis of para-Substituted Building Blocks

Process chemists developing scalable routes to active pharmaceutical ingredients (APIs) containing a para-substituted phenylacetic acid motif can utilize this compound to avoid complex separation of ortho/para isomers. The steric bulk of the tert-butoxy group minimizes ortho-substitution during key C-C or C-N bond-forming reactions, resulting in higher yields of the desired para-isomer and reducing the need for expensive chromatographic purification .

Application
Selection Property
Validation Focus
Phenolic diversification studies
Acid-labile protecting group
Selective deprotection and late-stage coupling
Solid-phase synthesis with masked phenol
Orthogonal Fmoc/tBu protection
Sequential deprotection compatibility
para-Substituted building block synthesis
Steric directing group
Regioselectivity and purification burden

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